molecular formula C8H6ClFN2O2 B2484799 4-fluoro-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride CAS No. 2031269-55-1

4-fluoro-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride

Cat. No.: B2484799
CAS No.: 2031269-55-1
M. Wt: 216.6
InChI Key: QCQFZZKXLGHEMR-UHFFFAOYSA-N
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Description

4-fluoro-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride is a chemical compound with the molecular formula C8H6ClFN2O2 It is a derivative of benzimidazole, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride typically involves the following steps:

    Fluorination: Introduction of a fluorine atom into the benzimidazole ring.

    Carboxylation: Addition of a carboxylic acid group to the fluorinated benzimidazole.

    Hydrochloride Formation: Conversion of the carboxylic acid to its hydrochloride salt.

The reaction conditions often involve the use of specific reagents and catalysts to facilitate these transformations. For example, fluorination may require the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often involving automated systems and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states.

    Reduction: Reduction of functional groups within the molecule.

    Substitution: Replacement of the fluorine atom or other substituents with different groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

4-fluoro-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-fluoro-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-fluoro-1H-1,3-benzodiazole-4-carboxylic acid hydrochloride
  • 4-chloro-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride
  • 4-bromo-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride

Uniqueness

4-fluoro-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride is unique due to the presence of the fluorine atom at the 4-position, which can significantly influence its chemical reactivity and biological activity. This fluorine substitution can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets compared to its non-fluorinated counterparts.

Properties

IUPAC Name

4-fluoro-1H-benzimidazole-5-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O2.ClH/c9-6-4(8(12)13)1-2-5-7(6)11-3-10-5;/h1-3H,(H,10,11)(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCQFZZKXLGHEMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1C(=O)O)F)N=CN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2031269-55-1
Record name 4-fluoro-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride
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